Dramatically Improved Synthetic Yield Compared to Prior Art Routes
Recent patent data demonstrates a substantial improvement in the synthetic yield for Exatecan Intermediate 2 (Compound B) when produced via modern, optimized routes compared to the original published methods. This increase is a primary driver for selecting this intermediate from reliable sources that utilize the improved process [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Total yield can reach 54% (via steps a-d) or 27.8% (via steps e-h). |
| Comparator Or Baseline | Yield reported in EP0495432B1: 5.6% for Intermediate B. |
| Quantified Difference | Up to ~10-fold increase in yield (from 5.6% to 54%) for the intermediate preparation stage. |
| Conditions | Patent analysis comparing the improved synthetic route in CN202010593916.8 (filed 2020) to the route disclosed in the prior art patent EP0495432B1 [1]. |
Why This Matters
A 10-fold increase in yield for this key intermediate directly translates to significantly lower cost of goods (COGS), reduced waste, and a more scalable and economically viable manufacturing process for Exatecan mesylate and its derivative ADCs.
- [1] US20230257392A1. Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof. United States Patent and Trademark Office. View Source
